molecular formula C14H18N2OS2 B6472329 4-{[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol CAS No. 2640845-32-3

4-{[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol

Cat. No.: B6472329
CAS No.: 2640845-32-3
M. Wt: 294.4 g/mol
InChI Key: QULIXGZKRQJVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a cyclohexanol group (a six-membered ring with one alcohol group), which is substituted at the 4-position with an amino group. This amino group is further substituted with a 1,3-benzothiazol-2-yl group (a bicyclic compound containing a benzene ring fused to a thiazole ring). The thiazole ring is substituted at the 6-position with a methylsulfanyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .

Mechanism of Action

The mechanism of action of this compound is not known as it does not appear to be a known drug or biologically active compound .

Future Directions

Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications. Its structure suggests it could have interesting chemical reactivity, which could be explored .

Properties

IUPAC Name

4-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-18-11-6-7-12-13(8-11)19-14(16-12)15-9-2-4-10(17)5-3-9/h6-10,17H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULIXGZKRQJVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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